2-(2,3-dihydro-1H-inden-5-yloxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Overview
Description
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride is a synthetic organic compound. It is characterized by the presence of an indene moiety, an oxolane ring, and an ethanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(oxolan-2-ylmethyl)ethanamine typically involves multiple steps:
Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring is synthesized through cyclization reactions.
Attachment of the Ethanamine Group: The ethanamine group is introduced via nucleophilic substitution reactions.
Incorporation of the Oxolane Ring: The oxolane ring is attached through etherification reactions.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions may target the oxolane ring or the ethanamine group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a ligand or a probe to study receptor interactions.
Medicine
Industry
In the industrial sector, it may be used in the synthesis of polymers, resins, or other materials.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(oxolan-2-ylmethyl)ethanamine involves its interaction with molecular targets such as receptors or enzymes. The indene moiety may play a role in binding to hydrophobic pockets, while the ethanamine group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-inden-5-yloxy)-N-methyl-ethanamine
- 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-hydroxyethyl)ethanamine
Uniqueness
The presence of the oxolane ring in 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(oxolan-2-ylmethyl)ethanamine distinguishes it from similar compounds, potentially enhancing its solubility and reactivity.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-13-6-7-15(11-14(13)4-1)19-10-8-17-12-16-5-2-9-18-16;/h6-7,11,16-17H,1-5,8-10,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZDYRRNAQPYPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCCOC2=CC3=C(CCC3)C=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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